molecular formula C13H18O2 B7861593 2-(Isopentyloxy)-5-methylbenzaldehyde

2-(Isopentyloxy)-5-methylbenzaldehyde

Cat. No.: B7861593
M. Wt: 206.28 g/mol
InChI Key: OZZFYQGMULZNII-UHFFFAOYSA-N
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Description

2-(Isopentyloxy)-5-methylbenzaldehyde is an organic compound characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with an isopentyloxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopentyloxy)-5-methylbenzaldehyde typically involves the alkylation of 5-methylsalicylaldehyde with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

5-methylsalicylaldehyde+isopentyl bromideK2CO3,DMFThis compound\text{5-methylsalicylaldehyde} + \text{isopentyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 5-methylsalicylaldehyde+isopentyl bromideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Isopentyloxy)-5-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The isopentyloxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkyl halides and aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-(Isopentyloxy)-5-methylbenzoic acid

    Reduction: 2-(Isopentyloxy)-5-methylbenzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives

Scientific Research Applications

2-(Isopentyloxy)-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(Isopentyloxy)-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isopentyloxy)-4-methylbenzaldehyde
  • 2-(Isopentyloxy)-3-methylbenzaldehyde
  • 2-(Isopentyloxy)-6-methylbenzaldehyde

Uniqueness

2-(Isopentyloxy)-5-methylbenzaldehyde is unique due to the specific positioning of the isopentyloxy and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to its isomers.

Properties

IUPAC Name

5-methyl-2-(3-methylbutoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)6-7-15-13-5-4-11(3)8-12(13)9-14/h4-5,8-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZFYQGMULZNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCC(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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